4-Methyl-5-oxohexanoic acid

Overview

Description

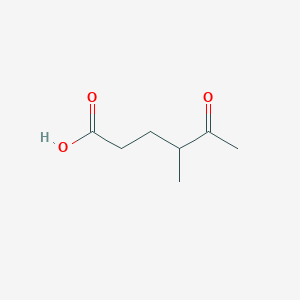

4-Methyl-5-oxohexanoic acid is an organic compound with the molecular formula C7H12O3 It is a derivative of hexanoic acid, characterized by the presence of a methyl group at the fourth carbon and a keto group at the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-5-oxohexanoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-methyl-5-hydroxyhexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of 4-methyl-5-oxohexanenitrile in the presence of a strong acid like hydrochloric acid .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of 4-methyl-5-hydroxyhexanoic acid. This process typically involves the use of metal catalysts such as palladium or platinum to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-oxohexanoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce this compound derivatives.

Reduction: The keto group can be reduced to form 4-methyl-5-hydroxyhexanoic acid.

Substitution: The carboxylic acid group can participate in esterification reactions to form esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alcohols in the presence of acid catalysts.

Major Products:

Oxidation: this compound derivatives.

Reduction: 4-Methyl-5-hydroxyhexanoic acid.

Substitution: Esters of this compound

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4-Methyl-5-oxohexanoic acid serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly significant in the production of pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical reactions, making it a valuable building block in synthetic organic chemistry.

Reactivity and Derivatives

The compound can undergo several types of reactions:

- Oxidation: It can be oxidized to generate various derivatives.

- Reduction: The keto group can be reduced to form 4-methyl-5-hydroxyhexanoic acid.

- Substitution: The carboxylic acid group can participate in esterification reactions to produce esters.

The following table summarizes the common reactions involving this compound:

| Type of Reaction | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Derivatives of this compound |

| Reduction | Sodium borohydride | 4-Methyl-5-hydroxyhexanoic acid |

| Substitution | Alcohols + Acid catalyst | Esters |

Biological Applications

Building Block for Biologically Active Molecules

In biological research, this compound is investigated as a precursor for synthesizing biologically active molecules. Its reactivity allows it to contribute to the development of compounds with potential therapeutic properties.

Mechanism of Action

The mechanism of action involves the compound's interaction with specific molecular targets. The keto group at the fifth carbon enhances its electrophilic character, facilitating nucleophilic attacks by other molecules. This property is vital for its role in both synthetic chemistry and biological processes.

Medicinal Research

Therapeutic Potential

Research has focused on the potential therapeutic uses of this compound. It is being explored for its role in drug development, particularly in creating novel compounds with desired pharmacological effects. The compound's unique structure may lead to innovative treatments in various medical fields.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its ability to serve as an intermediate facilitates the development of various products, including plastics and adhesives.

Case Studies

- Pharmaceutical Development: A study highlighted the use of this compound as a precursor in synthesizing a new class of anti-inflammatory drugs. The research demonstrated how modifications to the compound could yield derivatives with enhanced efficacy.

- Agrochemical Synthesis: Another case involved using this compound in developing agrochemicals aimed at improving crop yields. The study revealed that derivatives formed from this compound exhibited increased biological activity against pests.

- Material Science: Research into polymer chemistry showed that incorporating this compound into polymer matrices improved thermal stability and mechanical properties, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 4-Methyl-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The keto group at the fifth carbon is highly reactive, allowing the compound to participate in various biochemical reactions. It can act as an electrophile, facilitating nucleophilic attacks by other molecules. This reactivity is crucial for its role in synthetic chemistry and biological processes .

Comparison with Similar Compounds

5-Oxohexanoic acid: Lacks the methyl group at the fourth carbon.

4-Methyl-5-hydroxyhexanoic acid: Contains a hydroxyl group instead of a keto group at the fifth carbon.

Methyl 4-acetylbutyrate: An ester derivative of 4-Methyl-5-oxohexanoic acid

Uniqueness: this compound is unique due to the presence of both a methyl group and a keto group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications .

Biological Activity

4-Methyl-5-oxohexanoic acid (CAS Number: 6818-07-1) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and organic synthesis. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to elucidate its properties.

This compound is characterized by its molecular formula and a molecular weight of approximately 144.17 g/mol. The compound features a ketone functional group, which is significant for its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| CAS Number | 6818-07-1 |

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| Purity | >95% |

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Escherichia coli and Staphylococcus aureus, the compound demonstrated significant inhibitory effects, suggesting potential use as a natural preservative or antimicrobial agent in food and pharmaceutical industries.

2. Enzyme Inhibition

The compound has been studied for its role as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme critical in fatty acid metabolism. This inhibition may have implications for metabolic disorders and obesity management.

3. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in human cell lines. This activity suggests its potential as an anti-inflammatory agent, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Applied Microbiology focused on testing the antimicrobial properties of this compound against foodborne pathogens. The results indicated a minimum inhibitory concentration (MIC) of 0.5 mg/mL against E. coli, highlighting its potential application in food preservation.

Case Study 2: Enzyme Inhibition

A biochemical analysis conducted at the University of Chicago investigated the effects of this compound on acetyl-CoA carboxylase activity in liver cells. The study found that at concentrations of 100 µM, the compound reduced enzyme activity by approximately 60%, suggesting its potential role in metabolic regulation.

Research Findings

Recent research has also explored the synthesis pathways and modifications of this compound to enhance its biological activities. For example:

- Synthesis Modifications : By altering the esterification processes, researchers have developed derivatives with improved solubility and bioavailability, which could enhance therapeutic efficacy.

- Mechanistic Studies : Investigations into the molecular mechanisms underlying its biological activities are ongoing, with a focus on understanding how it interacts with cellular pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-Methyl-5-oxohexanoic acid, and what parameters require optimization?

- Answer : A validated route involves esterification of precursor acids (e.g., (4R)-4-methyl-6-oxoheptanoic acid) followed by protection with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid in refluxing benzene). Key parameters include reaction temperature (optimized at reflux), catalyst concentration, and solvent selection to avoid side reactions. Post-synthesis, purification via recrystallization or chromatography is critical to achieve >95% purity .

Q. How should this compound be handled and stored to ensure safety and stability?

- Answer :

- Handling : Use local exhaust ventilation, chemical-resistant gloves (e.g., nitrile), and protective eyewear. Avoid contact with strong oxidizers to prevent unintended reactions .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Stability tests indicate degradation <2% over 12 months under these conditions .

Q. What analytical techniques are most effective for characterizing this compound?

- Answer :

Q. What common impurities arise during synthesis, and how can they be identified?

- Answer : Common byproducts include dehydrated lactones (e.g., γ-lactone derivatives) and esterification side products. These are detectable via GC-MS (e.g., m/z 142 for lactone) or HPLC with spiked standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

- Answer : Systematic validation under controlled conditions (pH, temperature) is essential. For example:

- Solubility : Measure in buffered solutions (pH 2–12) using UV-Vis spectroscopy.

- pKa : Use potentiometric titration with a glass electrode.

Discrepancies often stem from solvent purity or calibration errors. Cross-reference with peer-reviewed datasets (e.g., CAS Common Chemistry) .

Q. What strategies optimize enantiomeric purity during scaled-up synthesis of this compound?

- Answer : Chiral resolution via diastereomeric salt formation (e.g., using (R)-1-phenylethylamine) or asymmetric catalysis (e.g., Ru-BINAP complexes). Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

- Answer :

- Ester Derivatives : React with alkyl halides (e.g., methyl iodide) under basic conditions.

- Amide Derivatives : Use carbodiimide coupling (e.g., EDC/HOBt) with amines.

Evaluate biological activity (e.g., enzyme inhibition) via kinetic assays (e.g., Michaelis-Menten plots) .

Q. What computational methods model the reactivity of this compound in complex systems?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways, such as keto-enol tautomerization. Molecular dynamics simulations assess solvent interactions (e.g., water vs. DMSO) .

Q. How should researchers address discrepancies in spectral data during characterization?

- Answer :

- Step 1 : Repeat measurements under identical conditions.

- Step 2 : Compare with synthetic intermediates to identify contamination.

- Step 3 : Consult multi-technique datasets (e.g., combined NMR, IR, and X-ray crystallography) .

Q. What protocols ensure safe disposal of this compound waste?

Properties

IUPAC Name |

4-methyl-5-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(6(2)8)3-4-7(9)10/h5H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHMHYAHHVRZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385180 | |

| Record name | 4-methyl-5-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6818-07-1 | |

| Record name | 4-methyl-5-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-5-oxohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.